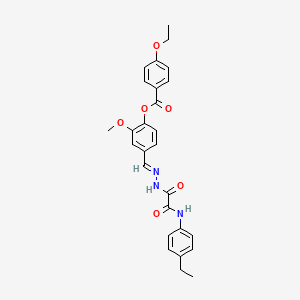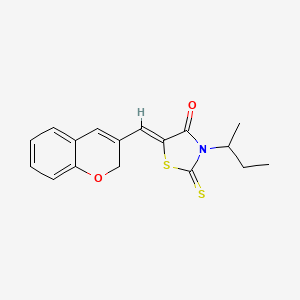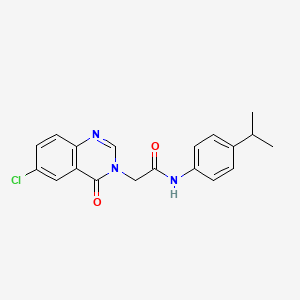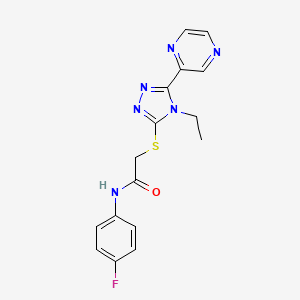![molecular formula C20H23BrN4O4S B15085582 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15085582.png)
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(4-METHOXYBENZYLIDENE)ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a methoxybenzylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(4-METHOXYBENZYLIDENE)ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Bromination: The aromatic ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Condensation with Acetohydrazide: The brominated sulfonyl piperazine is then condensed with acetohydrazide in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(4-METHOXYBENZYLIDENE)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the methoxybenzylidene moiety.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced methoxybenzylidene derivatives.
Substitution: Substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(4-METHOXYBENZYLIDENE)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(4-METHOXYBENZYLIDENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of critical biochemical pathways, resulting in the desired therapeutic effects. The methoxybenzylidene moiety plays a crucial role in enhancing the binding affinity of the compound to its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(4-METHYLBENZYLIDENE)ACETOHYDRAZIDE
- 2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(4-ETHOXYBENZYLIDENE)ACETOHYDRAZIDE
- 2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(4-FLUOROBENZYLIDENE)ACETOHYDRAZIDE
Uniqueness
2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(4-METHOXYBENZYLIDENE)ACETOHYDRAZIDE is unique due to the presence of the methoxybenzylidene moiety, which imparts specific electronic and steric properties. This uniqueness enhances its binding affinity to molecular targets and its potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H23BrN4O4S |
|---|---|
Peso molecular |
495.4 g/mol |
Nombre IUPAC |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H23BrN4O4S/c1-29-18-6-2-16(3-7-18)14-22-23-20(26)15-24-10-12-25(13-11-24)30(27,28)19-8-4-17(21)5-9-19/h2-9,14H,10-13,15H2,1H3,(H,23,26)/b22-14+ |
Clave InChI |
ZGGMOWSNYDSYNV-HYARGMPZSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
SMILES canónico |
COC1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15085512.png)


![3-methyl-2-[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B15085539.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B15085550.png)

![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B15085556.png)
![[2-ethoxy-4-[(E)-[2-(2-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B15085563.png)
![2-Methoxyethyl 2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15085566.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15085576.png)
![3-methyl-2-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B15085586.png)
![5-(2,4-Dichlorophenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15085591.png)
